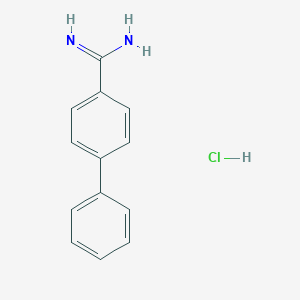

Biphenyl-4-carboxamidine hydrochloride

Description

Properties

IUPAC Name |

4-phenylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.ClH/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQWPDKLHFVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560251 | |

| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111082-23-6 | |

| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biphenyl-4-carboxamidine hydrochloride synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis and Mechanism of Biphenyl-4-carboxamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-carboxamidine hydrochloride is a crucial structural motif and intermediate in the pharmaceutical industry, valued for its role in the synthesis of various therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on the most efficient and scalable pathways. We will dissect the synthesis into two core stages: the construction of the 4-cyanobiphenyl backbone and the subsequent conversion of the nitrile moiety to the target carboxamidine hydrochloride. This document emphasizes the underlying mechanisms of the key transformations—namely the Suzuki-Miyaura cross-coupling and the Pinner reaction—to provide a deeper understanding of reaction causality and inform process optimization. Detailed, field-proven experimental protocols are provided, alongside visual diagrams to elucidate complex workflows and mechanisms, ensuring this guide serves as a practical and authoritative resource for professionals in organic synthesis and drug development.

Introduction: Strategic Approach to Synthesis

The synthesis of biphenyl-4-carboxamidine hydrochloride is most logically approached via a retrosynthetic analysis that disconnects the final molecule at two key positions: the C-N bond of the amidine and the C-C bond between the two phenyl rings. This strategy identifies 4-cyanobiphenyl as the pivotal intermediate.

This guide is therefore structured into two primary parts:

-

Part I: Formation of the 4-Cyanobiphenyl Core: This section details the modern, highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for constructing the biphenyl system.

-

Part II: Conversion to the Carboxamidine: This section provides an in-depth analysis of the classic and reliable Pinner reaction for the transformation of the cyano group into the desired amidine hydrochloride salt.

This modular approach allows for optimization at each stage and provides a clear framework for understanding the synthesis in its entirety.

Part I: Synthesis of the Key Intermediate: 4-Cyanobiphenyl

The creation of the carbon-carbon bond between the two aryl rings is the first critical phase of the synthesis. While classical methods exist, the palladium-catalyzed Suzuki-Miyaura reaction has become the gold standard due to its mild conditions, broad functional group tolerance, and the commercial availability of starting materials.[3][4]

The Suzuki-Miyaura Reaction: A Modern Approach

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[4] For the synthesis of 4-cyanobiphenyl, this typically involves the coupling of a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) with phenylboronic acid.

General Reaction Scheme:

The choice of this pathway is driven by its efficiency and the generation of non-toxic, easily removable boron-containing byproducts.[3] The base is crucial for the transmetalation step, activating the organoboron species.[3]

Mechanism Deep Dive: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halobenzonitrile, forming a Pd(II) complex.[3][5]

-

Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate complex) is transferred to the Pd(II) complex, displacing the halide.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Part II: Formation of the Amidine Moiety

With the 4-cyanobiphenyl intermediate in hand, the final stage involves the conversion of the electron-deficient nitrile group into a carboxamidine hydrochloride. The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective and widely used method for this transformation.[6][7]

The Pinner Reaction: From Nitrile to Amidine Hydrochloride

The Pinner reaction is a two-step process conducted under anhydrous acidic conditions.[8]

-

Formation of the Pinner Salt: The nitrile (4-cyanobiphenyl) is treated with an anhydrous alcohol (typically ethanol) and dry hydrogen chloride gas. This reaction forms an imino ester hydrochloride, commonly known as a Pinner salt.[9]

-

Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to form the final amidine hydrochloride product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The presence of water is strictly avoided because it would hydrolyze the highly reactive Pinner salt intermediate to form a biphenyl-4-carboxylate ester, a significant side product.[8]

-

Low Temperature: Pinner salts are thermodynamically unstable.[7] Conducting the initial step at low temperatures (e.g., 0 °C) is critical to prevent decomposition or rearrangement into N-substituted amides.[6][7]

Mechanism Deep Dive: The Pinner Reaction

-

Nitrile Activation: The lone pair on the nitrile nitrogen is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[8]

-

Nucleophilic Attack: A molecule of the alcohol attacks the electrophilic carbon of the nitrilium ion.

-

Deprotonation: The resulting oxonium ion is deprotonated (likely by a chloride ion or another alcohol molecule) to yield the neutral imino ester.

-

Protonation & Ammonolysis: The imino ester is protonated again on the nitrogen, forming the stable Pinner salt. This salt then readily reacts with ammonia, which attacks the electrophilic carbon, leading to the displacement of the alcohol and formation of the final protonated amidine (amidinium chloride).

Diagram 2: Mechanism of the Pinner Reaction.

Overall Synthesis Workflow

The most robust and reproducible pathway combines these two powerful reactions in a sequential manner.

Diagram 3: Preferred Synthetic Workflow.

Part III: Experimental Protocols & Data

The following protocols are representative examples and should be adapted and optimized based on available laboratory equipment and specific substrate batches.

Protocol 3.1: Synthesis of 4-Cyanobiphenyl via Suzuki-Miyaura Coupling[3]

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%).

-

Reagent Addition: Add 4-bromobenzonitrile (1.0 mmol) to the flask.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL).

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 4-cyanobiphenyl as a crystalline solid.

Protocol 3.2: Synthesis of Biphenyl-4-carboxamidine hydrochloride via the Pinner Reaction[8]

-

Vessel Preparation: Suspend 4-cyanobiphenyl (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes) in a flame-dried, three-neck flask equipped with a gas inlet tube and a drying tube.

-

Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 2-3 hours until the solution is saturated and a precipitate (the Pinner salt) forms.

-

Pinner Salt Formation: Seal the flask and stir the mixture at 0-5 °C for 24-48 hours. The reaction can be monitored by the disappearance of the starting nitrile (via TLC or IR spectroscopy).

-

Isolation (Optional but Recommended): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis: Prepare a solution of the crude Pinner salt in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia (NH₃) gas through the solution until it is saturated, or add a solution of ammonia in ethanol.

-

Product Formation: Stir the mixture at room temperature for 12-24 hours. A precipitate of ammonium chloride will form.

-

Work-up and Purification: Remove the ammonium chloride by filtration. Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated or recrystallized from a solvent system like ethanol/diethyl ether to afford pure biphenyl-4-carboxamidine hydrochloride.

Table 1: Comparison of Typical Synthesis Parameters

| Parameter | Suzuki-Miyaura Coupling | Pinner Reaction |

| Key Reagents | Aryl halide, Arylboronic acid | Nitrile, Anhydrous Alcohol, HCl gas, NH₃ gas |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | None (acid-mediated) |

| Solvent | Toluene, Dioxane, THF (often with water) | Anhydrous Ethanol, Dioxane |

| Temperature | 80 - 110 °C | 0 °C (Step 1), Room Temp (Step 2) |

| Key Conditions | Inert atmosphere, Degassed solvents | Strictly anhydrous conditions |

| Typical Yield | > 85% | 70 - 90% |

Conclusion

The synthesis of biphenyl-4-carboxamidine hydrochloride is reliably achieved through a two-stage process featuring the Suzuki-Miyaura coupling and the Pinner reaction. The Suzuki-Miyaura reaction offers a highly efficient and versatile method for constructing the 4-cyanobiphenyl core, while the Pinner reaction provides a time-tested and robust pathway for converting the nitrile to the target amidine hydrochloride. A thorough understanding of the mechanisms and the critical experimental parameters—such as the need for anhydrous conditions in the Pinner reaction—is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a foundational blueprint for researchers and drug development professionals to successfully synthesize this valuable pharmaceutical intermediate.

References

-

Organic Chemistry Portal. Pinner Reaction . Organic Chemistry Portal. [Link][9]

-

El-Mekabaty, A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing. [Link][5]

-

Google Patents. CN101357896A - 4-cyanobiphenyl preparation method . Google Patents. [10]

-

Google Patents. WO2003037848A1 - Method for the production of biphenyl-4-carbonitrile . Google Patents. [11]

-

Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines . Google Patents. [13]

-

ResearchGate. Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide . ResearchGate. [Link][14]

-

University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . University of Glasgow Theses. [Link][15]

-

LookChem. Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE . LookChem. [Link][1]

-

Taylor & Francis Online. parallel synthesis of 4-alkyl- 40-cyanobiphenyl liquid crystals . Taylor & Francis Online. [Link][16]

-

ResearchGate. The Chemistry of the Amidines . ResearchGate. [Link][17]

Sources

- 1. lookchem.com [lookchem.com]

- 2. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE CAS#: 111082-23-6 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. CN101357896A - 4-cyanobiphenyl preparation method - Google Patents [patents.google.com]

- 11. WO2003037848A1 - Method for the production of biphenyl-4-carbonitrile - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. gala.gre.ac.uk [gala.gre.ac.uk]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biphenyl-4-carboxamidine Hydrochloride for Advanced Research

This guide provides a comprehensive overview of the physicochemical properties of Biphenyl-4-carboxamidine hydrochloride (CAS No. 111082-23-6), a critical reagent in pharmaceutical development and biochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application.

Chemical Identity and Core Structure

Biphenyl-4-carboxamidine hydrochloride, also known as 4-Phenylbenzamidine hydrochloride, is an amine derivative recognized for its role as a pharmaceutical intermediate.[1] Its molecular structure features a biphenyl scaffold, which imparts specific steric and electronic properties crucial for its intended applications, linked to a carboxamidine group protonated as a hydrochloride salt.

Key Identifiers:

-

Chemical Name: [1,1'-Biphenyl]-4-carboximidamide, monohydrochloride[1]

-

CAS Number: 111082-23-6

The hydrochloride salt form is specifically designed to enhance stability and aqueous solubility, which are critical parameters for its use in biological assays and pharmaceutical formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for designing experiments, ensuring reproducibility, and developing robust analytical methods.

Physical Characteristics

The compound typically presents as a white to off-white powder or solid.[4][5] This macroscopic appearance is an initial indicator of purity, with significant color deviations potentially signaling contamination or degradation.

Thermal Properties

The melting point is a critical parameter for identity confirmation and purity assessment. For Biphenyl-4-carboxamidine hydrochloride, the reported melting point is in the range of 247-252 °C .[4] A broad melting range can suggest the presence of impurities, which can significantly impact experimental outcomes.

Solubility Profile

While specific quantitative solubility data is not extensively published, general solubility characteristics can be inferred from its structure and related compounds. The hydrochloride salt form suggests moderate solubility in aqueous solutions. For practical laboratory use, solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly employed for creating stock solutions.[6][7]

It is crucial to determine the empirical solubility for specific experimental buffers and media, as pH and ionic strength can significantly influence the dissolution of the compound.

Data Summary: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 111082-23-6 | [1] |

| Molecular Formula | C₁₃H₁₃ClN₂ (or C₁₃H₁₂N₂·HCl) | [1] |

| Molecular Weight | 232.71 g/mol | |

| Appearance | White to off-white powder/solid | [4][5] |

| Melting Point | 247-252 °C | [4] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1][5] |

Analytical Characterization and Quality Control

Ensuring the purity and identity of Biphenyl-4-carboxamidine hydrochloride is a prerequisite for its use in any research application. A multi-pronged analytical approach is recommended for comprehensive quality control.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A typical purity specification for research-grade material is ≥98%.[4]

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity assessment.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base (C₁₃H₁₂N₂) and its fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H and C=N bonds of the amidine group and aromatic C-H bonds.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and stability of Biphenyl-4-carboxamidine hydrochloride.

Storage Recommendations

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Storage at room temperature under an inert atmosphere is recommended to prevent degradation from moisture and atmospheric components.[1][5]

Preparation of Stock Solutions

For biological experiments, stock solutions are typically prepared in organic solvents like DMSO. It is advisable to prepare fresh aqueous solutions daily, as the stability of amidine-containing compounds in aqueous buffers can be limited.[6] When diluting a DMSO stock solution into an aqueous buffer, it is important to ensure that the final concentration of the organic solvent is low enough to not interfere with the experimental system.[7]

Protocol for Stock Solution Preparation

Caption: Protocol for preparing a stock solution.

Applications in Research

Biphenyl-4-carboxamidine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][9] Its structural motif is found in various biologically active compounds. The amidine group, being a strong base, can participate in crucial hydrogen bonding interactions with biological targets such as enzymes, making it a key pharmacophore in drug design. For instance, benzamidine itself is a known inhibitor of trypsin and other serine proteases.[6]

The biphenyl group provides a larger hydrophobic surface that can engage in van der Waals and pi-stacking interactions within protein binding pockets, often enhancing binding affinity and selectivity.

Safety and Handling Precautions

Researchers should handle Biphenyl-4-carboxamidine hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[8] Care should be taken to prevent the formation of dust and aerosols during handling.[8] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Conclusion

Biphenyl-4-carboxamidine hydrochloride is a specialized chemical intermediate with well-defined physicochemical properties that are critical for its application in pharmaceutical synthesis and research. A meticulous approach to its analytical characterization, handling, and storage is essential to ensure the reliability and reproducibility of experimental results. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their scientific endeavors.

References

-

GM Chemical. (n.d.). 4-Phenylbenzamidine hydrochloride CAS 111082-23-6. Retrieved from [Link]

-

LookChem. (n.d.). Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Phenylbenzamidine hydrochloride [111082-23-6] | Manufacturer [gmchemix.com]

- 5. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE CAS#: 111082-23-6 [m.chemicalbook.com]

- 6. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. echemi.com [echemi.com]

- 9. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE, CasNo.111082-23-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

Biphenyl-4-carboxamidine Hydrochloride: Elucidating the In Vitro Mechanism of Action as a Serine Protease Inhibitor

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of Biphenyl-4-carboxamidine hydrochloride. Drawing from established principles of enzyme kinetics and protease inhibition, we outline the scientific rationale and detailed methodologies required to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the functional characterization of novel small molecule inhibitors. We proceed from the central hypothesis that, based on its structural features—specifically the terminal carboxamidine group—the compound functions as a competitive inhibitor of trypsin-like serine proteases. This guide details the requisite experimental workflows, from initial target screening and kinetic characterization to evaluation in complex biological systems like the coagulation cascade, to build a robust, data-driven understanding of its molecular interactions and functional consequences.

Core Principles of Investigation: From Structure to Function

The chemical architecture of Biphenyl-4-carboxamidine hydrochloride provides a strong rationale for its investigation as a protease inhibitor. The key structural motif is the carboxamidine group, which is isosteric and isoelectronic with the guanidinium side chain of arginine. This feature makes it a prime candidate for competitively binding to the S1 specificity pocket of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues.

Our investigative approach is therefore grounded in the following core principles:

-

Hypothesis-Driven Experimentation: The central hypothesis is that Biphenyl-4-carboxamidine hydrochloride acts as a competitive inhibitor of serine proteases. Each experiment is designed to test a specific facet of this hypothesis.

-

Systematic Characterization: We employ a tiered approach, beginning with broad screening to identify primary targets, followed by detailed kinetic analysis to define the inhibitory mechanism, and culminating in functional assays to assess its impact in a relevant biological context.

-

Self-Validating Protocols: Every protocol incorporates appropriate controls (e.g., no inhibitor, reference compound) to ensure the data is robust and interpretable.[1] Kinetic models are validated by assessing goodness-of-fit to experimental data.[2]

Logical Workflow for Mechanistic Characterization

The following diagram outlines the logical progression of experiments designed to provide a comprehensive in vitro profile of the compound.

Caption: Reaction scheme for competitive inhibition.

Protocol 3.2.1: Kinetic Analysis via Michaelis-Menten and Lineweaver-Burk Plots

-

Experimental Design: Set up a matrix of reactions in a 96-well plate.

-

Rows: Varying concentrations of the fluorogenic substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x the known Km value for the enzyme).

-

Columns: Several fixed concentrations of Biphenyl-4-carboxamidine hydrochloride (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki - estimated from IC50).

-

-

Data Acquisition: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. [2]3. Data Analysis:

-

Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. In competitive inhibition, Vmax remains unchanged, while the apparent Km (Km_app) increases.

-

Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. For a competitive inhibitor, this will produce a series of lines that intersect at the same point on the y-axis (1/Vmax), but have different x-intercepts (-1/Km_app). [2]4. Ki Calculation: The inhibition constant (Ki) can be calculated from the relationship between Km_app and inhibitor concentration [I]:

-

Km_app = Km * (1 + [I]/Ki)

-

Expected Quantitative Data Summary

| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Trypsin | Value | Value | Competitive |

| Thrombin | Value | Value | Competitive |

| Factor Xa | Value | Value | Competitive |

| Plasmin | Value | Value | Competitive |

| Non-target Protease | >100 | N/A | No significant inhibition |

In Vitro Functional Assessment: Blood Coagulation Assays

To bridge the gap between molecular inhibition and biological function, we can assess the compound's effect on a complex process heavily regulated by serine proteases: the blood coagulation cascade. The activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays measure the integrity of the intrinsic and extrinsic pathways, respectively.

Protocol 4.1: aPTT and PT Assays

Objective: To determine if Biphenyl-4-carboxamidine hydrochloride prolongs clotting time in human plasma, indicating inhibition of key coagulation factors (like Thrombin or Factor Xa).

Methodology:

-

Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.

-

Incubation: Incubate aliquots of plasma with varying concentrations of Biphenyl-4-carboxamidine hydrochloride or a vehicle control at 37°C.

-

aPTT Assay:

-

Add an activator of the intrinsic pathway (e.g., silica) and phospholipids to the plasma samples.

-

After a brief incubation, add calcium chloride (CaCl₂) to initiate coagulation.

-

Measure the time taken for a fibrin clot to form using a coagulometer.

-

-

PT Assay:

-

Add a reagent containing tissue factor and phospholipids to the plasma samples to initiate the extrinsic pathway.

-

Measure the time to clot formation.

-

-

Data Analysis: Compare the clotting times of samples treated with the inhibitor to the vehicle control. A significant prolongation of aPTT and/or PT would confirm functional inhibition of the coagulation cascade. [3][4][5]

Conclusion and Mechanistic Synthesis

By systematically executing the protocols outlined in this guide, a researcher can construct a comprehensive in vitro profile of Biphenyl-4-carboxamidine hydrochloride. The expected results will demonstrate that it is a potent, competitive inhibitor of specific trypsin-like serine proteases. Data from broad-panel screens will establish its selectivity, while detailed kinetic analyses will precisely define its potency (Ki) and mechanism. Finally, functional coagulation assays will validate its activity in a complex, biologically relevant system. This multi-faceted, data-driven approach ensures a trustworthy and authoritative understanding of the compound's in vitro mechanism of action, providing a solid foundation for further drug development efforts.

References

-

Biocompare. (n.d.). Protease Assay Kits. Retrieved from [Link]

-

Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 3.2 Protease Kinetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

-

Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

-

Doucet, et al. (n.d.). Preincubation kinetics experiments. Bio-protocol. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]

-

PubMed. (1998). Competitive Inhibition of HIV-1 Protease by Biphenyl Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Retrieved from [Link]

-

ACS Publications. (2018). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (1994). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Retrieved from [Link]

-

PubMed. (1993). Design of novel cationic ligands for the purification of trypsin-like proteases by affinity chromatography. Retrieved from [Link]

-

PubMed. (2021). Effects of bisphenol A and S on blood coagulation: in vivo, in vitro and in silico approaches in toxicodynamic. Retrieved from [Link]

-

MDPI. (2022). CalixR[2]esorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities. Retrieved from [Link]

-

UniTo. (2022). Hyper-Branched Cyclodextrin-Based Polymers as Anticoagulant Agents: In Vitro and In Vivo Studies. Retrieved from [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 3. Effects of bisphenol A and S on blood coagulation: in vivo, in vitro and in silico approaches in toxicodynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iris.unito.it [iris.unito.it]

An Integrated Strategy for Novel Target Deconvolution of Biphenyl-4-carboxamidine hydrochloride

Preamble: The Challenge of the Known Unknown

In the landscape of drug discovery, we often encounter compounds like Biphenyl-4-carboxamidine hydrochloride—molecules that are commercially available, possess a chemical scaffold suggestive of biological activity, yet lack a definitively characterized molecular target. Derivatives of the biphenyl carboxamide and amidine class have been associated with a range of biological functions, from antagonism of the TRPV1 ion channel to inhibition of serine proteases like urokinase-type plasminogen activator (uPA).[1][2] This promiscuity of the broader chemical family presents both a challenge and an opportunity. The challenge lies in deconvoluting the specific interactome of this precise molecule. The opportunity is the potential to uncover a novel, high-impact biological target that could pave the way for new therapeutic avenues.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, multi-phase strategic workflow designed for the express purpose of identifying and validating novel biological targets for small molecules like Biphenyl-4-carboxamidine hydrochloride. As a self-validating system, each phase builds upon the last, integrating computational predictions with robust, unbiased experimental data to move from a broad landscape of possibilities to a single, validated molecular target with confidence.

Phase 1: Hypothesis Generation through In Silico Profiling

Expert Rationale: Before committing to resource-intensive wet-lab experiments, it is both cost-effective and scientifically prudent to build a foundational set of hypotheses. Computational, or in silico, methods allow us to rapidly screen our compound of interest against vast libraries of known protein structures. This is not a definitive answer key, but a critical first step to narrow the field of potential targets and inform the design of subsequent experiments.

Reverse Docking: Casting a Wide Net

The principle of reverse docking is to take a single ligand (Biphenyl-4-carboxamidine hydrochloride) and screen it against a database of thousands of protein crystal structures.[3][4][5][6][7] Unlike traditional docking where many compounds are screened against one target, here we invert the process to ask a simple question: "To which of these known proteins is my compound most likely to bind?"

The output is a ranked list of potential protein targets based on predicted binding affinity or docking score. This approach is particularly powerful for identifying potential off-targets or for repositioning drugs.[3]

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling abstracts the essential steric and electronic features of a molecule that are necessary for it to interact with a target.[8][9][10][11][12] We can generate a pharmacophore model based on the structure of Biphenyl-4-carboxamidine hydrochloride itself. This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and charged groups, can then be used to screen 3D databases of protein binding sites. This method identifies proteins that have a binding pocket complementary to our compound's key features, providing an orthogonal line of computational evidence.

Workflow for In Silico Hypothesis Generation

Caption: In Silico Hypothesis Generation Workflow.

Phase 2: Unbiased Proteome-Wide Experimental Screening

Expert Rationale: While computational methods provide hypotheses, they are predictions. We must now move into a biological context to identify interactions empirically. The key is to use unbiased methods that do not rely on our preconceived notions from Phase 1. This ensures we can discover truly novel targets that computational models might miss. Here, we deploy two powerful, complementary chemical proteomics strategies.[13][14][15][16]

Method A: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and direct approach to pull a compound's binding partners out of a complex biological sample (e.g., cell lysate).[15]

Causality: The logic is straightforward: if a protein binds to our compound, it will be retained on a column where the compound is immobilized. All other proteins will wash away. By identifying the retained proteins via mass spectrometry, we generate a list of direct binders. The primary challenge is the need to chemically modify the compound to attach it to a solid support, which can sometimes interfere with its natural binding activity.

-

Probe Synthesis: Synthesize an analogue of Biphenyl-4-carboxamidine hydrochloride with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate).

-

Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Enrichment: Incubate the lysate with the compound-conjugated beads. To control for non-specific binding, run a parallel experiment with beads that have been blocked or conjugated with a structurally unrelated molecule.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, typically by changing pH, increasing salt concentration, or using a denaturant.

-

Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the compound-bead and control-bead experiments. Proteins significantly enriched in the compound sample are considered primary binding candidates.

Method B: Thermal Proteome Profiling (TPP)

TPP is a state-of-the-art technique that measures changes in protein thermal stability across the entire proteome upon ligand binding.[17][18][19]

Causality: The underlying principle is that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm).[17][19][20][21] By heating cell lysates or even intact cells treated with our compound to various temperatures, we can use quantitative mass spectrometry to determine the melting curves for thousands of proteins simultaneously. A shift in a protein's melting curve in the presence of the compound is strong evidence of a direct or indirect interaction. A key advantage of TPP is that it requires no modification of the compound, allowing us to probe its activity in its native form.[18]

Caption: Thermal Proteome Profiling (TPP) Experimental Workflow.

Phase 3: Hit Prioritization and Rigorous Target Validation

Expert Rationale: Phases 1 and 2 will generate lists of potential targets. The crucial final phase involves integrating these datasets, prioritizing the most promising candidates, and then definitively validating the biological relevance and biophysical interaction. This is where we confirm that the engagement of the compound with the target leads to a functional cellular outcome.

Data Integration and Candidate Prioritization

The strongest candidates are those that appear across multiple, orthogonal methods. A protein identified through both reverse docking and TPP is a much higher-confidence hit than one that appears in only a single screen.

| Hypothetical Candidate | Reverse Docking Score | AC-MS Enrichment | TPP Thermal Shift (ΔTm) | Priority |

| Protein A | -9.8 kcal/mol | 15.2-fold | +4.1 °C | High |

| Protein B | Not Identified | 8.9-fold | +3.5 °C | Medium |

| Protein C | -8.5 kcal/mol | Not Enriched | Not Identified | Low |

| uPA | -9.2 kcal/mol | 12.5-fold | +3.8 °C | High |

Genetic Validation: Linking Target to Function

To prove a target is not just a binder but is responsible for the compound's biological effect, we must manipulate the target genetically. CRISPR-Cas9 gene editing provides the most precise way to do this.[22][23][24][25][]

Causality: If knocking out the gene for a target protein makes cells resistant to the effects of Biphenyl-4-carboxamidine hydrochloride, we have established a causal link between the target and the compound's mechanism of action.

-

Phenotypic Assay Development: First, establish a reliable assay where Biphenyl-4-carboxamidine hydrochloride produces a measurable effect (e.g., inhibition of cell migration, induction of apoptosis, change in a signaling reporter).

-

gRNA Design & Delivery: Design and synthesize guide RNAs (gRNAs) specific to the gene of the candidate target protein. Deliver the gRNAs along with Cas9 nuclease into the cells (e.g., via lentiviral transduction or electroporation).

-

Generate Knockout Pool/Clones: Create a population of cells where the target gene is knocked out.

-

Validate Knockout: Confirm the absence of the target protein via Western Blot or mass spectrometry.

-

Functional Rescue: Treat both the wild-type and knockout cells with Biphenyl-4-carboxamidine hydrochloride and measure the response using the phenotypic assay from step 1.

-

Analysis: If the knockout cells are significantly less sensitive to the compound than the wild-type cells, the target is validated as being on-pathway for that phenotype.

Biophysical Validation: Quantifying the Direct Interaction

The final step is to confirm a direct, physical interaction between the purified protein and the compound and to quantify its affinity and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this.[1][27][28][29][30][31][32][33]

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics (association and dissociation rates) and affinity (KD).[27][29][30][32][34]

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile (KD, enthalpy, entropy) of the interaction.[1][28][31][33]

Causality: These techniques provide irrefutable evidence of a direct binding event and quantify its strength, which is essential for any drug development program. A high-affinity interaction (typically low nanomolar to micromolar KD) is a hallmark of a promising drug-target pair.

Workflow for Target Validation

Caption: Integrated Target Validation Workflow.

Conclusion

The journey from a compound with an ambiguous biological role to a fully validated novel drug target is a systematic process of evidence accumulation. For Biphenyl-4-carboxamidine hydrochloride, this guide provides a robust, field-proven framework. By integrating predictive computational screening, unbiased proteome-wide experimentation, and rigorous genetic and biophysical validation, researchers can deconvolve its mechanism of action with a high degree of scientific certainty. This integrated strategy not only mitigates the risk of pursuing false leads but also maximizes the potential for discovering transformative new biology and therapeutic opportunities.

References

-

Title: Thermal proteome profiling for interrogating protein interactions. Source: PubMed URL: [Link]

-

Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

-

Title: Platelet-activating factor receptor and signal transduction mechanisms. Source: PubMed URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Source: MDPI URL: [Link]

-

Title: Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine. Source: J-Stage URL: [Link]

-

Title: Chemical Proteomics for Target Validation. Source: World Preclinical Congress URL: [Link]

-

Title: Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Source: NIH URL: [Link]

-

Title: Full article: Computational approaches for drug target identification in pathogenic diseases. Source: Taylor & Francis Online URL: [Link]

-

Title: Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Source: PubMed URL: [Link]

-

Title: Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. Source: MDPI URL: [Link]

-

Title: Platelet-activating factor receptor | Introduction. Source: BPS/IUPHAR Guide to PHARMACOLOGY URL: [Link]

-

Title: Drug target deconvolution by chemical proteomics. Source: PubMed URL: [Link]

-

Title: Computational Approach for Drug Target Identification (Chapter 20). Source: Chemical Genomics URL: [Link]

-

Title: New computational method for identifying drug targets. Source: Nature Asia URL: [Link]

-

Title: Reverse Docking Service. Source: CD ComputaBio URL: [Link]

-

Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]

-

Title: Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. Source: ResearchGate URL: [Link]

-

Title: Thermal Proteome Profiling (TPP) Service. Source: Discovery Proteomics URL: [Link]

-

Title: Targeting disease: Computational approaches for drug target identification. Source: PubMed URL: [Link]

-

Title: Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Source: MDPI URL: [Link]

-

Title: Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. Source: MDPI URL: [Link]

-

Title: The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis. Source: PubMed URL: [Link]

-

Title: Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Source: SpringerLink URL: [Link]

-

Title: Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine. Source: PubMed URL: [Link]

-

Title: Pharmacophore modeling in drug design. Source: PubMed URL: [Link]

-

Title: The impact of CRISPR-Cas9 on target identification and validation. Source: PubMed URL: [Link]

-

Title: A brief introduction to chemical proteomics for target deconvolution. Source: European Review for Medical and Pharmacological Sciences URL: [Link]

-

Title: What is pharmacophore modeling and its applications?. Source: Patsnap Synapse URL: [Link]

-

Title: End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Source: ACS Publications URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

-

Title: Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Source: Frontiers URL: [Link]

-

Title: Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Source: LinkedIn URL: [Link]

-

Title: Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Source: Bio-Rad URL: [Link]

-

Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Source: Journal of Biomedicine and Biochemistry URL: [Link]

-

Title: Target Validation with CRISPR. Source: Biocompare URL: [Link]

-

Title: Pharmacophore modeling. Source: Slideshare URL: [Link]

-

Title: Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Source: Nicoya Lifesciences URL: [Link]

-

Title: Computational Approaches for Drug Target Identification. Source: ResearchGate URL: [Link]

-

Title: 7 Isothermal Titration Calorimetry in Drug Discovery. Source: ResearchGate URL: [Link]

-

Title: Thermal proteome profiling (TPP) method can be performed in one of... Source: ResearchGate URL: [Link]

-

Title: Thermal Proteome Profiling (TPP). Source: Emergent Mind URL: [Link]

-

Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Source: NIH URL: [Link]

-

Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Source: Frontiers URL: [Link]

-

Title: CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. Source: ProQuest URL: [Link]

-

Title: Reverse docking: Significance and symbolism. Source: Wisdom Library URL: [Link]

-

Title: Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention. Source: Frontiers URL: [Link]

-

Title: The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. Source: MDPI URL: [Link]

-

Title: Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. Source: PubMed URL: [Link]

Sources

- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse Docking Service - CD ComputaBio [computabio.com]

- 6. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reverse docking: Significance and symbolism [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 12. Pharmacophore modeling | PDF [slideshare.net]

- 13. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 14. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]

- 17. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 20. researchgate.net [researchgate.net]

- 21. emergentmind.com [emergentmind.com]

- 22. selectscience.net [selectscience.net]

- 23. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 25. biocompare.com [biocompare.com]

- 27. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies | MDPI [mdpi.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. bioradiations.com [bioradiations.com]

- 30. nicoyalife.com [nicoyalife.com]

- 31. researchgate.net [researchgate.net]

- 32. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 34. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

A Strategic Approach to the Preliminary Biological Activity Screening of Biphenyl-4-carboxamidine hydrochloride

An In-Depth Technical Guide

This guide outlines a comprehensive, tiered strategy for the preliminary biological activity screening of Biphenyl-4-carboxamidine hydrochloride. As a member of the biphenyl carboxamide class, this compound belongs to a scaffold known to exhibit a wide range of biological effects, including antifungal, anti-inflammatory, and enzyme-inhibitory activities.[1][2][3][4] The objective of this screening cascade is not merely to test for activity, but to build a foundational biological profile of the molecule, identifying potential therapeutic avenues while simultaneously flagging liabilities such as cytotoxicity. The workflow is designed to be resource-efficient, beginning with broad, cost-effective assays and progressing to more specific, mechanism-oriented investigations based on initial findings.

Foundational Characterization: The Non-Negotiable First Step

Before any biological screening, the integrity of the test compound must be assured. This is a cornerstone of trustworthy and reproducible science.

-

Purity and Identity Confirmation: The purity of Biphenyl-4-carboxamidine hydrochloride (CAS: 111082-23-6)[5][6][7] should be assessed via High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to false positives or mask true activity.

-

Solubility Determination: The compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline) and organic solvents (e.g., Dimethyl Sulfoxide - DMSO) is critical.[8] Biological assays require the compound to be in a soluble, monomeric state. The final concentration of DMSO in cell-based assays must be kept low (typically <0.5%) to avoid solvent-induced artifacts.

The Screening Cascade: A Multi-Tiered Investigative Workflow

A logical, tiered approach ensures that resources are allocated effectively. We start with a critical "fail-fast" assay—cytotoxicity—before investing in more complex screens. This strategy provides a rapid go/no-go decision point and establishes the concentration range for subsequent experiments.[9]

Caption: Overall workflow for preliminary biological activity screening.

Tier 1: Cytotoxicity Profiling – Defining the Therapeutic Window

The initial and most critical screen determines the concentration at which the compound is toxic to cells. This data is essential for interpreting any observed biological activity; a compound that appears to inhibit an inflammatory response by simply killing the cells is not a viable candidate. We will employ two common human cell lines to assess general cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

-

Cell Seeding: Plate human embryonic kidney cells (HEK293) and human lung adenocarcinoma cells (A549) in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of Biphenyl-4-carboxamidine hydrochloride in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) in culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and a known cytotoxic agent like Doxorubicin (positive control). Also, include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Alternative Protocol: XTT Assay

The XTT assay is similar to MTT but produces a water-soluble formazan product, eliminating the solubilization step and simplifying the protocol.[10][13] This can be a more efficient alternative for high-throughput screening.

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| Biphenyl-4-carboxamidine HCl | HEK293 | > 100 |

| Biphenyl-4-carboxamidine HCl | A549 | 85.2 |

| Doxorubicin (Control) | A549 | 0.8 |

Interpretation: An IC₅₀ value significantly greater than the concentrations showing activity in subsequent assays (e.g., >50 µM) suggests a favorable therapeutic window.

Tier 2: Primary Activity Screening

Based on the cytotoxicity profile, we select non-toxic concentrations (e.g., ≤ 10 µM) to screen for specific biological activities suggested by the compound's chemical class.

Antimicrobial Activity Screening

The biphenyl scaffold is present in many natural products with antimicrobial properties.[2][3] Therefore, a basic screen against representative bacterial and fungal pathogens is warranted.

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

-

Microorganism Preparation: Grow cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, starting from 100 µM down to ~0.1 µM.

-

Inoculation: Add 50 µL of the prepared microorganism suspension to each well containing 50 µL of the compound dilution.

-

Controls: Include wells with microorganisms only (growth control), medium only (sterility control), and a known antibiotic like Ciprofloxacin or Fluconazole (positive control).

-

Incubation: Incubate the plates for 18-24 hours (bacteria) or 48 hours (fungi) at 37°C.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) |

| Biphenyl-4-carboxamidine HCl | 12.5 | > 100 | 25 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Anti-inflammatory Potential

Derivatives of biphenyl carboxamides have shown effects relevant to inflammatory pathways.[4] A cell-based assay using monocytes is a robust method to screen for anti-inflammatory properties.

This assay uses the human monocytic cell line THP-1. When stimulated with lipopolysaccharide (LPS), these cells differentiate into macrophage-like cells and release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[16]

Caption: Workflow for the THP-1 TNF-α release assay.

-

Cell Culture and Differentiation: Seed THP-1 monocytes at 2 x 10⁵ cells/well in a 96-well plate. Add phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL and incubate for 48 hours to induce differentiation into adherent macrophages.

-

Pre-treatment: Wash the cells and replace the medium with fresh RPMI. Add the test compound at various non-toxic concentrations (e.g., 10 µM, 1 µM, 0.1 µM) and incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate for 6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated vehicle control.

Enzyme Inhibition Screening

Enzyme inhibition is a primary mechanism for many successful drugs.[17][18][19] Given the structural alerts within the biphenyl carboxamide scaffold, screening against a panel of relevant enzymes (e.g., proteases, kinases, metabolic enzymes like Cytochrome P450s) is a logical step.[20]

The specific protocol depends heavily on the enzyme target. However, the general principle remains consistent.[21]

-

Assay Setup: In a microplate, combine a buffered solution containing the purified target enzyme.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Allow the compound to bind to the enzyme for a defined period (pre-incubation).

-

Initiate Reaction: Add the enzyme's specific substrate. This substrate is often linked to a reporter system (e.g., fluorescent or colorimetric).

-

Detection: Monitor the formation of the product over time using a plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Integration and Path Forward

The culmination of this preliminary screen is an integrated biological activity profile. By comparing the effective concentrations (e.g., MIC or anti-inflammatory EC₅₀) with the cytotoxic concentrations (IC₅₀), a Selectivity Index (SI) can be calculated (SI = IC₅₀ / EC₅₀). A high SI is desirable, indicating the compound affects the biological target at concentrations far below those that cause general cell death.

The results will guide the next steps:

-

Potent Antimicrobial Activity with High SI: Warrants further investigation into the mechanism of action, spectrum of activity, and potential for development as an anti-infective agent.

-

Significant Anti-inflammatory Activity: Suggests follow-up studies in more complex immune cell models and investigation of the specific signaling pathways being modulated.

-

No Significant Activity: May lead to the de-prioritization of the compound unless a more specific, hypothesis-driven target is identified.

This structured, multi-tiered approach ensures a thorough and efficient preliminary evaluation of Biphenyl-4-carboxamidine hydrochloride, providing the critical data needed to make informed decisions in the early stages of drug discovery.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH National Library of Medicine. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Semantic Scholar. [Link]

-

Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. [Link]

-

Siedlar, M., et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

-

Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

-

O'Donnell, G., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

Pérez-Recalde, M., et al. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. [Link]

-

Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. [Link]

-

Anti-Inflammatory Screen. (n.d.). IIVS.org. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

-

Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). PubMed. [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

-

In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]

-

Enzyme Inhibition & DDI Studies. (n.d.). BioIVT. [Link]

-

Targeting enzyme inhibitors in drug discovery. (2021). ResearchGate. [Link]

-

Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. (n.d.). lookchem. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

MTT assay to evaluate the cytotoxic potential of a drug. (2017). Bangladesh Journals Online. [Link]

-

Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). PubMed. [Link]

-

Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). ResearchGate. [Link]

-

Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. (1992). PubMed. [Link]

-

Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. (2010). ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE CAS#: 111082-23-6 [m.chemicalbook.com]

- 6. Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scielo.br [scielo.br]

- 9. international-biopharma.com [international-biopharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microchemlab.com [microchemlab.com]

- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. blog.biobide.com [blog.biobide.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. researchgate.net [researchgate.net]

- 20. bioivt.com [bioivt.com]

- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Topic: Structure-Activity Relationship (SAR) Studies of Biphenyl-4-carboxamidine Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract: The biphenyl-4-carboxamidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets, most notably serine proteases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of these derivatives. We will dissect the pharmacophoric elements of the scaffold, explore the causal effects of chemical modifications on biological activity, and present detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

The Biphenyl-4-carboxamidine: A Privileged Scaffold

The biphenyl moiety provides a semi-rigid backbone that can be readily functionalized, allowing for the precise spatial orientation of substituents to engage with target proteins.[1] Its derivatives have found broad applications as anti-inflammatory, anti-proliferative, antihypertensive, and antimicrobial agents.[1] The defining feature, the 4-carboxamidine group, is a strong base that is protonated at physiological pH. This cationic character is crucial for forming key salt-bridge interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) often found in the active sites of enzymes, particularly the S1 specificity pocket of serine proteases like trypsin and thrombin.[2]

Core Pharmacophoric Features

A pharmacophore model for this class of compounds generally consists of three key features: a cationic center, a hydrophobic biphenyl core, and specific hydrogen bond donor/acceptor sites on the periphery.[3][4] Understanding how to modulate these features is the essence of SAR.

-

The Cationic Anchor (Carboxamidine): Primarily responsible for anchoring the ligand into the target's binding pocket.

-

The Biphenyl Scaffold: Provides a rigid framework and engages in hydrophobic and π-π stacking interactions. The torsional angle between the two phenyl rings is a critical determinant of binding affinity.

-

Peripheral Substituents: These are modified to fine-tune potency, enhance selectivity against off-targets, and improve pharmacokinetic (ADME) properties.[5][6]

Systematic Structure-Activity Relationship Analysis

The logical progression of an SAR study involves systematically modifying each component of the scaffold and quantifying the resulting change in biological activity.

The Indispensable Role of the Carboxamidine Group

The positively charged amidinium ion is the bio-active form, acting as a potent mimic of the guanidinium side chain of Arginine. This allows it to form a strong, bidentate hydrogen bond with a carboxylate residue (e.g., Asp189 in trypsin-like serine proteases).

However, the high basicity of the amidine group (pKa > 10) results in poor oral bioavailability, a significant hurdle in drug development. This leads to the first critical SAR consideration: bioisosteric replacement.

Table 1: Bioisosteric Replacements for the Carboxamidine Group

| Bioisostere | Rationale | Expected Outcome |

| N-hydroxyamidine | Reduces pKa, maintains H-bond donor capacity | Prodrug strategy; improved absorption |

| 2-Amino-imidazole | Lower pKa, maintains cationic charge | Improved oral bioavailability |

| 2-Aminopyridine | Lower pKa, different charge distribution | Potential for altered selectivity profile |

| Guanidine | Similar pKa, different geometry | Can validate the importance of the cationic interaction |

The Biphenyl Core: Tuning Conformation and Hydrophobicity

The biphenyl core's primary role is to position the peripheral substituents correctly and to occupy hydrophobic pockets within the binding site. Substitution on the rings can drastically alter activity.

-

Ortho-Substitution: Placing substituents at the 2- or 2'-positions can restrict the rotation around the phenyl-phenyl bond. This conformational lock can pre-organize the molecule into a more favorable binding conformation, thereby increasing potency. However, excessive steric bulk can also disrupt binding.[7]

-

Para-Substitution: The 4'-position is the most common site for modification. Extending from this position allows the molecule to probe deeper into the enzyme's active site or interact with surface residues, often leading to significant gains in both potency and selectivity.

Table 2: Illustrative SAR Data for a Hypothetical Serine Protease Target

| Compound ID | R1 (4'-position) | R2 (other) | IC₅₀ (nM) | Rationale for Change |

| 1a (Parent) | -H | -H | 500 | Baseline compound |

| 1b | -OCH₃ | -H | 250 | H-bond acceptor, occupies small pocket |

| 1c | -COOH | -H | 100 | Forms additional salt-bridge |

| 1d | -Ph | -H | 75 | Extends into hydrophobic region |

| 1e | -COOH | 2'-Cl | 20 | R1 provides binding; R2 restricts rotation |

Experimental Design: A Self-Validating Workflow

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a versatile and high-yielding method.[1]

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 1.0 equivalent of 4-cyanophenylboronic acid and 1.1 equivalents of the desired substituted aryl bromide in a 3:1 mixture of Dioxane and water.

-

Catalyst Addition: Add 0.05 equivalents of a palladium catalyst (e.g., Pd(dppf)₂Cl₂) and 2.0 equivalents of a base (e.g., K₂CO₃).[7]

-

Reaction: Purge the reaction vessel with an inert gas (Argon or Nitrogen) and heat to 90-110 °C for 8-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting biphenylnitrile intermediate by column chromatography on silica gel.

-

Amidine Formation: Convert the nitrile to the final carboxamidine derivative. A common method is the Pinner reaction, which involves treating the nitrile with anhydrous HCl in ethanol to form an imidate, followed by reaction with ammonia.

Workflow for SAR Investigation

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel biphenyl-4-carboxamidine derivatives.

Caption: Iterative workflow for SAR studies.

In Vitro Biological Evaluation: Serine Protease Inhibition Assay

To quantify the inhibitory potency (IC₅₀) of newly synthesized compounds, a colorimetric enzymatic assay is a standard and reliable method.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution of the target serine protease (e.g., Trypsin) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0). Prepare a solution of a chromogenic substrate (e.g., BAPNA for Trypsin).

-

Assay Setup: In a 96-well plate, add the assay buffer.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add the enzyme solution to all wells and incubate for 15 minutes at 37 °C to allow for inhibitor binding.

-

Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.

-